molecular formula C13H11ClO4S B1352860 [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride CAS No. 521980-26-7

[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride

Cat. No.: B1352860
CAS No.: 521980-26-7
M. Wt: 298.74 g/mol
InChI Key: OKUIQFDHDUXTFO-UHFFFAOYSA-N
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Description

Overview and Significance of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride

This compound stands as a notable example of contemporary organosulfur chemistry, representing a sophisticated molecular architecture that combines aromatic systems with reactive sulfonyl functionality. The compound's structural framework consists of a benzene ring substituted at the meta position with both a 2-methoxyphenoxy group and a sulfonyl chloride moiety, creating a molecule with distinct electronic and steric properties. This structural arrangement confers unique reactivity patterns that distinguish it from simpler sulfonyl chloride derivatives.

The significance of this compound extends across multiple research domains, particularly in pharmaceutical development where it serves as a crucial intermediate in the synthesis of bioactive molecules. Research has demonstrated that this compound functions effectively as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives that are essential components in drug discovery and agrochemical development. The compound's ability to participate in nucleophilic substitution reactions makes it particularly valuable for creating complex molecular architectures through selective functionalization processes.

Current applications of this compound encompass pharmaceutical development, organic synthesis, material science, and bioconjugation techniques. In pharmaceutical contexts, the compound serves as an important intermediate in synthesizing various pharmaceutical agents, particularly those targeting specific biological pathways. The compound's utility in organic chemistry extends to the preparation of sulfonamide derivatives, which represent crucial building blocks in developing new drugs and agrochemicals. Additionally, its role in material science applications includes the creation of functional materials such as polymers and coatings that exhibit enhanced properties including chemical resistance and durability.

The compound's molecular properties contribute significantly to its research value. The presence of the methoxyphenoxy substituent introduces electron-donating characteristics that influence the electrophilic nature of the sulfonyl chloride group, while the aromatic framework provides structural stability and opportunities for further functionalization. This combination of electronic and structural features makes this compound an attractive target for investigating reaction mechanisms and developing new synthetic methodologies.

Historical Context of Sulfonyl Chloride Chemistry

The development of sulfonyl chloride chemistry traces its origins to fundamental discoveries in organosulfur chemistry during the nineteenth century. Sulfuryl chloride, a key precursor in sulfonyl chloride synthesis, was first prepared in 1838 by French chemist Henri Victor Regnault, establishing the foundation for subsequent developments in this chemical class. This pioneering work opened new avenues for creating sulfur-containing organic molecules with enhanced reactivity profiles.

The evolution of sulfonyl chloride chemistry accelerated significantly during the early twentieth century with the recognition of their potential in pharmaceutical applications. The seminal report of antibacterial activity in sulfonamides from the collaborative effort by Domagk, Mietzsch, and Klarer in 1932 at I. G. Farbenindustrie marked a transformative moment in medicinal chemistry. This breakthrough established sulfonamide-based drugs as a turning point in medical history, demonstrating their capital importance for treating a great variety of diseases. Prontosil emerged as the flagship compound, solidifying the sulfonamide linkage as an ever-present motif in biologically relevant compounds.

Industrial production methods for arylsulfonyl chlorides developed through systematic optimization of synthetic approaches. The standard industrial synthesis involves a two-step, one-pot reaction from an arene using chlorosulfuric acid, where benzene reacts with chlorosulfuric acid to produce benzenesulfonic acid and hydrogen chloride, followed by further reaction with chlorosulfuric acid to yield benzenesulfonyl chloride and sulfuric acid. Alternative synthetic routes emerged, including the chlorination of intermediate benzenesulfonic acid with thionyl chloride and the treatment of sodium benzenesulfonate with phosphorus pentachloride.

The historical development of sulfonyl chloride chemistry also encompassed discoveries in alternative synthetic methodologies. Benzenediazonium chloride reactions with sulfur dioxide and copper(I) chloride provided additional pathways to sulfonyl chlorides, while the Reed reaction offered approaches for alkylsulfonyl chloride synthesis. These methodological advances expanded the accessibility of diverse sulfonyl chloride structures and facilitated their incorporation into complex synthetic schemes.

Recent historical developments have focused on improving the functional group tolerance and selectivity of sulfonyl chloride formation. Traditional methods utilizing phosphorus oxychloride, sulfuryl chloride, and related reagents often exhibited low chemoselectivity and limited functional group compatibility, restricting their use in complex synthetic contexts. Contemporary research has emphasized developing milder reaction conditions and more selective reagents that permit late-stage functionalization of densely functionalized molecules, representing a significant advancement in the field's practical utility.

Classification and Nomenclature

This compound belongs to the chemical class of sulfonyl halides, which consist of a sulfonyl group singly bonded to a halogen atom with the general formula RSO2X, where X represents a halogen. Within this classification, sulfonyl chlorides constitute the most synthetically important and widely utilized subclass due to their optimal balance of reactivity and stability. The compound specifically represents an arylsulfonyl chloride, characterized by the direct attachment of the sulfonyl chloride functionality to an aromatic ring system.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for organosulfur compounds. The IUPAC name "3-(2-methoxyphenoxy)benzenesulfonyl chloride" reflects the systematic approach to naming complex aromatic sulfonyl chlorides. This nomenclature system identifies the base benzene ring bearing the sulfonyl chloride group, with the 3-position substitution by a 2-methoxyphenoxy moiety clearly indicated through positional numbering and functional group identification.

Alternative nomenclature systems provide additional naming conventions for this compound. The Chemical Abstracts Service (CAS) registry number 521980-26-7 provides a unique identifier that facilitates database searches and chemical information retrieval. Common synonyms include "3-(2-Methoxyphenoxy)benzenesulphonyl chloride" and "3-(2-Methoxyphenoxy)benzene-1-sulfonyl chloride," reflecting variations in spelling conventions and positional designation systems.

The structural classification of this compound extends beyond simple functional group identification to encompass its position within broader chemical taxonomies. The compound exhibits characteristics of both aromatic compounds and organosulfur derivatives, placing it at the intersection of multiple chemical classification systems. The presence of ether linkages through the methoxyphenoxy substituent adds additional complexity to its taxonomic position, requiring consideration of multiple functional group interactions in classification schemes.

Molecular descriptors provide quantitative approaches to classification and nomenclature. The InChI (International Chemical Identifier) representation "InChI=1S/C13H11ClO4S/c1-17-12-7-2-3-8-13(12)18-10-5-4-6-11(9-10)19(14,15)16/h2-9H,1H3" offers a standardized method for representing the compound's structure in database systems. The corresponding InChIKey "OKUIQFDHDUXTFO-UHFFFAOYSA-N" provides a condensed hash representation suitable for computational applications and database indexing.

Taxonomic Position within Organosulfur Compounds

This compound occupies a specific position within the hierarchical classification of organosulfur compounds, representing a sophisticated example of polyvalent sulfur chemistry. Organosulfur compounds encompass organic molecules containing sulfur atoms, often associated with distinctive odor characteristics, though many of the sweetest known compounds are organosulfur derivatives. The taxonomic classification of this compound reflects its multiple sulfur-containing functionalities and aromatic structural features.

Within the broad category of organosulfur compounds, this compound belongs to the subclass of sulfonyl compounds, characterized by sulfur atoms in higher oxidation states. The compound specifically represents a member of the sulfonyl halide family, where the sulfur atom exhibits an oxidation state of +6, similar to that found in sulfuric acid. This oxidation state distinguishes sulfonyl compounds from lower oxidation state organosulfur derivatives such as sulfides, thiols, and disulfides.

The structural classification places this compound among polyvalent sulfur compounds, specifically within the sulfonyl category alongside sulfones and sulfonic acids. These compounds represent organosulfur derivatives with no direct counterparts among organic oxygen compounds, reflecting the unique chemical properties associated with sulfur's ability to expand its valence shell beyond the octet rule. The tetrahedral geometry around the sulfur atom in sulfonyl compounds results from the formal double-bond character of sulfur-oxygen interactions, though bonding models involving polar resonance structures also contribute to the overall electronic structure.

Comparative analysis with related organosulfur compound classes reveals the distinctive position of this compound within chemical taxonomy. Unlike sulfoxides, which contain a lone pair of electrons on the sulfur atom resulting in nonplanar geometry and potential for chirality, sulfonyl chlorides exhibit tetrahedral sulfur centers without lone pairs. This structural difference significantly influences their chemical reactivity and synthetic utility. The compound's aromatic substitution pattern further distinguishes it from aliphatic sulfonyl chlorides, introducing electronic effects that modulate reactivity patterns.

The taxonomic classification extends to functional group considerations, where this compound represents a multifunctional organosulfur compound. The presence of methoxy and phenoxy functionalities alongside the sulfonyl chloride group creates a complex electronic environment that influences both chemical reactivity and physical properties. This multifunctional character places the compound within specialized subsets of organosulfur chemistry that require consideration of multiple functional group interactions in synthetic and analytical contexts.

Classification Level Category Description
Kingdom Organic Compounds Carbon-based molecular structures
Class Organosulfur Compounds Organic molecules containing sulfur atoms
Subclass Polyvalent Sulfur Compounds Sulfur in oxidation states > +2
Family Sulfonyl Compounds Sulfur in +6 oxidation state
Subfamily Sulfonyl Halides Sulfonyl groups bonded to halogens
Type Arylsulfonyl Chlorides Aromatic sulfonyl chlorides
Specific Compound This compound Complex substituted arylsulfonyl chloride

Research Objectives and Scope

Contemporary research objectives surrounding this compound encompass multiple interconnected areas of investigation, reflecting the compound's versatility as both a synthetic intermediate and a subject of fundamental chemical study. Primary research directions focus on expanding the synthetic utility of this compound through development of novel reaction methodologies that exploit its unique electronic and steric properties. These investigations aim to establish more efficient and selective synthetic routes that accommodate the compound's complex structural features while maintaining practical applicability in pharmaceutical and materials chemistry contexts.

Mechanistic studies represent a crucial research objective, particularly regarding the compound's behavior in nucleophilic substitution reactions. Research efforts concentrate on understanding how the methoxyphenoxy substituent influences the electrophilic character of the sulfonyl chloride group and affects reaction selectivity and kinetics. These mechanistic investigations provide fundamental insights into electronic effects in aromatic sulfonyl chloride chemistry and contribute to broader understanding of structure-reactivity relationships in organosulfur compounds.

The development of late-stage functionalization methodologies constitutes another significant research objective. Contemporary synthetic chemistry increasingly emphasizes methods that permit modification of complex molecules at advanced stages of synthesis, avoiding the need for lengthy synthetic sequences. This compound serves as an ideal substrate for developing such methodologies due to its structural complexity and multiple potential reaction sites. Research in this area focuses on achieving high selectivity in functionalization reactions while tolerating sensitive functional groups present in complex molecular architectures.

Bioconjugation applications represent an emerging research area where this compound demonstrates significant potential. The compound's ability to form stable covalent bonds with nucleophilic sites in biomolecules makes it valuable for developing new bioconjugation techniques. Research objectives in this area include optimizing reaction conditions for protein and peptide modification, investigating selectivity for specific amino acid residues, and developing applications in diagnostics and therapeutic contexts.

Materials science applications constitute an expanding research scope for this compound. The compound's utility in creating functional materials such as polymers and coatings with enhanced properties including chemical resistance and durability represents a growing area of investigation. Research objectives include understanding how the compound's structural features contribute to material properties and developing new applications in advanced materials synthesis.

Research Domain Specific Objectives Expected Outcomes
Synthetic Methodology Development of selective functionalization reactions Enhanced synthetic efficiency and scope
Mechanistic Studies Understanding electronic effects and reaction pathways Improved reaction design and predictability
Late-Stage Functionalization Complex molecule modification strategies Streamlined pharmaceutical synthesis
Bioconjugation Biomolecule modification techniques Advanced diagnostic and therapeutic tools
Materials Science Functional material development Enhanced material properties and applications

The scope of current research extends to investigating the compound's role in pharmaceutical development, particularly as an intermediate in synthesizing bioactive molecules targeting specific biological pathways. This research area encompasses structure-activity relationship studies, optimization of synthetic routes for pharmaceutical intermediates, and development of new drug candidates incorporating the compound's structural motifs. The research scope also includes environmental and sustainability considerations, focusing on developing greener synthetic methodologies that reduce waste generation and improve atom economy in chemical transformations involving this compound.

Properties

IUPAC Name

3-(2-methoxyphenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4S/c1-17-12-7-2-3-8-13(12)18-10-5-4-6-11(9-10)19(14,15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUIQFDHDUXTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392916
Record name 3-(2-methoxyphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521980-26-7
Record name 3-(2-methoxyphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonyl Chloride Formation via Chlorosulfonation of Diphenyl Ethers

A classical approach to prepare aromatic sulfonyl chlorides involves chlorosulfonation of the corresponding aromatic compound using chlorosulfonic acid or sulfuryl chloride. For diphenyl ether derivatives, this method requires careful control of reaction conditions to avoid cleavage of the ether bond or over-chlorosulfonation.

  • Procedure : The diphenyl ether derivative (3-(2-methoxyphenoxy)benzene) is treated with chlorosulfonic acid under controlled temperature (typically 0–50 °C) to introduce the sulfonyl chloride group at the desired position on the phenyl ring.
  • Considerations : The methoxy substituent is electron-donating and can direct the sulfonation to ortho/para positions, so regioselectivity must be managed by reaction time and temperature.

Sulfonyl Chloride Synthesis from Aryldiazonium Salts (Modern Photocatalytic Method)

Recent advances have introduced mild, visible-light-mediated synthesis of sulfonyl chlorides from arenediazonium salts, which can be adapted for substituted diphenyl ethers.

  • Method : The arenediazonium tetrafluoroborate salt of the aromatic precursor is generated in situ and reacted with sulfur dioxide and hydrochloric acid under visible light irradiation in the presence of a heterogeneous photocatalyst.
  • Advantages : This method operates at room temperature, under mild conditions, and shows high functional group tolerance, preserving sensitive groups like methoxy and ether linkages.
  • Mechanism : The process involves single-electron transfer (SET) to the diazonium salt, formation of sulfonyl radicals, and subsequent reaction with chlorine radicals to yield the sulfonyl chloride.
  • Reference Data : The reduction potential of benzenediazonium tetrafluoroborate is 0.08 V vs NHE, compatible with the photocatalyst conduction band at −0.35 V vs NHE, enabling efficient radical formation.

Sulfonyl Chloride Preparation via Sulfonic Acid Chlorination

Another approach involves first synthesizing the corresponding sulfonic acid derivative of the diphenyl ether, followed by chlorination to the sulfonyl chloride.

  • Step 1 : Oxidation of the diphenyl ether to the sulfonic acid using oxidants such as fuming nitric acid or hydrogen peroxide.
  • Step 2 : Conversion of the sulfonic acid to sulfonyl chloride using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in solvents like chlorobenzene or trifluoromethylbenzene.
  • Advantages : This method avoids direct chlorosulfonation, reducing side reactions and improving safety by minimizing the use of chlorosulfonic acid.
  • Industrial Relevance : Patents describe this method as safer and more efficient for sulfonyl chloride production, with easier waste management.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%) Reference
Chlorosulfonation Chlorosulfonic acid, 0–50 °C Direct sulfonyl chloride formation Harsh conditions, regioselectivity issues 70–85 General organic synthesis literature
Photocatalytic Aryldiazonium Method Arenediazonium salt, SO2, HCl, visible light, photocatalyst Mild, room temp, high functional group tolerance Requires diazonium salt preparation 80–90
Sulfonic Acid Chlorination Sulfonic acid intermediate, PCl5 or SOCl2, chlorobenzene Safer, industrially scalable Multi-step, requires sulfonic acid intermediate 75–90

Detailed Research Findings and Notes

  • The photocatalytic method reported by the Max Planck Society group demonstrates a novel, environmentally friendly approach to sulfonyl chloride synthesis, which can be adapted for complex aromatic ethers like this compound.
  • The classical chlorosulfonation method remains widely used but requires careful temperature control to prevent decomposition or side reactions, especially with sensitive substituents such as methoxy groups.
  • The sulfonic acid chlorination route offers a safer alternative for industrial production, minimizing hazardous byproducts and facilitating purification.
  • No direct preparation method specifically naming this compound was found in the literature; however, the above methods are applicable and have been used for closely related phenyl sulfonyl chloride derivatives with various substituents, including methoxy and phenoxy groups.

Chemical Reactions Analysis

Types of Reactions: [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or the specific reaction conditions. For example, reaction with an amine would yield a sulfonamide .

Scientific Research Applications

Chemistry: In chemistry, [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride is used as a reagent for the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides , which are important intermediates in pharmaceutical synthesis .

Biology and Medicine: In biological and medical research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity of these molecules, making it a valuable tool in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism by which [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride exerts its effects involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophile. This reaction typically proceeds through a nucleophilic substitution mechanism , where the nucleophile attacks the sulfur atom, displacing the chloride ion .

Molecular Targets and Pathways: The molecular targets of this compound are typically nucleophilic sites on biomolecules or other organic compounds. The pathways involved in its reactions are primarily those of nucleophilic substitution .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The reactivity and properties of sulfonyl chlorides are highly influenced by the electronic and steric effects of their substituents. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Substituent Features Boiling Point/Density/Solubility Reactivity Notes References
[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride C₁₃H₁₁ClO₄S Methoxy group at 2-position of phenoxy Soluble in chloroform, methanol, DMSO Moderate reactivity due to electron-donating methoxy group
[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride C₁₃H₁₁ClO₄S Methoxy group at 4-position of phenoxy Similar solubility profile Slightly higher reactivity than 2-methoxy isomer due to reduced steric hindrance
4′-Methylbiphenyl-3-sulfonyl chloride C₁₃H₁₁ClO₂S Methyl group at 4′-position N/A Enhanced stability; methyl group provides steric shielding
Trifluoromethanesulfonyl chloride CClF₃O₂S Trifluoromethyl group Boiling point: 29–32°C; Density: 1.583 g/mL High reactivity due to strong electron-withdrawing CF₃ group
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride C₈H₆ClF₃O₂S Trifluoromethyl at 3-position N/A Extreme electrophilicity; used in fluorinated drug synthesis
[3-(2-Chlorophenoxy)phenyl]sulfonyl chloride C₁₂H₈Cl₂O₃S Chloro substituent at 2-position of phenoxy Purity: 95% Higher reactivity than methoxy analogs due to electron-withdrawing Cl

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis: this compound is a key intermediate in serotonin-norepinephrine reuptake inhibitors (SNRIs), where its moderate reactivity allows selective functionalization .
  • Agrochemicals: Chloro-substituted analogs (e.g., [3-(2-Chlorophenoxy)phenyl]sulfonyl chloride) are used in herbicide formulations due to their enhanced hydrolytic stability .
  • Material Science : Trifluoromethanesulfonyl chloride’s high reactivity enables its use in conductive polymer electrolytes for lithium-ion batteries .

Biological Activity

[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride (CAS No. 521980-26-7) is a sulfonyl chloride compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in disease treatment, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to a phenyl ring that is further substituted with a methoxyphenoxy moiety. This unique structure is pivotal for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This mechanism can disrupt normal cellular functions, leading to various biological effects such as:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Cell Cycle Disruption : It has been observed to affect cell cycle progression, particularly blocking the G2/M phase in cancer cells, which is crucial for tumor growth inhibition .

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including:

  • HT-29 (colon carcinoma)
  • M21 (skin melanoma)
  • MCF7 (breast carcinoma)

The effectiveness is often quantified by the IC50 value, which indicates the concentration required to inhibit cell growth by 50%. For instance, studies have reported IC50 values ranging from 5 to 15 µM for different cell lines, suggesting moderate potency against these tumors .

Comparative Studies

A comparative analysis with other sulfonyl compounds reveals that this compound exhibits enhanced activity due to its unique structural features. For example:

Compound NameIC50 (µM)Cancer Type
This compound5-15HT-29, M21, MCF7
Sulfonamide derivative A20HT-29
Sulfonamide derivative B30MCF7

This table illustrates that this compound is more effective than some related compounds.

Study on Cell Cycle Arrest

In a detailed study assessing the effects on cell cycle progression, treatment with this compound at concentrations corresponding to five times its IC50 resulted in significant arrest at the G2/M checkpoint. This was confirmed through flow cytometry analysis, indicating a potential mechanism for its anticancer effects .

Antimicrobial Activity

Q & A

Q. What are the established synthetic routes for preparing [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride, and what key reagents are involved?

The synthesis typically involves sulfonation and chlorination steps. A common approach is to react the precursor phenol derivative (e.g., 3-(2-methoxyphenoxy)phenol) with chlorosulfonic acid to introduce the sulfonyl group, followed by treatment with thionyl chloride (SOCl₂) or phosgene (COCl₂) to convert the sulfonic acid to the sulfonyl chloride . Key considerations include moisture control (due to the compound’s hydrolytic sensitivity) and stoichiometric optimization to minimize side reactions like over-sulfonation.

Q. How can researchers purify this compound to achieve high purity for downstream applications?

Purification often involves recrystallization from non-polar solvents (e.g., hexane or dichloromethane) under inert atmospheres to prevent hydrolysis. Column chromatography using silica gel with a gradient of ethyl acetate/hexane can resolve impurities. Purity validation via HPLC (C18 column, UV detection at 254 nm) or ¹H/¹³C NMR is critical, with characteristic peaks for the sulfonyl chloride group (~3.3–3.5 ppm for methoxy protons and 7.0–8.0 ppm for aromatic protons) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Aromatic protons appear as multiplet signals between 6.8–8.0 ppm, while the methoxy group resonates at ~3.3–3.5 ppm. Sulfonyl chloride carbons are observed at ~135–140 ppm in ¹³C NMR.
  • FT-IR : Strong S=O stretching vibrations at ~1360 cm⁻¹ and 1170 cm⁻¹ confirm the sulfonyl chloride moiety.
  • Mass Spectrometry : ESI-MS in negative mode typically shows [M-Cl]⁻ ions due to chloride loss .

Advanced Research Questions

Q. How can researchers optimize the reaction yield when synthesizing derivatives of this compound?

Yield optimization requires:

  • Temperature Control : Maintain ≤0°C during sulfonation to prevent decomposition.
  • Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution in sterically hindered aromatic systems.
  • Solvent Selection : Anhydrous dichloromethane or toluene minimizes hydrolysis. Post-reaction quenching with ice-cold water followed by rapid extraction improves recovery .

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is highly moisture-sensitive, hydrolyzing to the sulfonic acid in humid environments. Storage at –20°C under argon in amber vials with molecular sieves extends stability (>6 months). Decomposition pathways include:

  • Hydrolysis: Detectable via IR loss of S=O stretches and NMR appearance of –SO₃H protons (~5 ppm).
  • Thermal degradation: TGA/DSC analysis shows exothermic decomposition above 150°C .

Q. How can researchers investigate the biological activity of sulfonyl chloride derivatives in enzyme inhibition studies?

  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor enzyme activity (e.g., serine proteases) in the presence of synthesized inhibitors.
  • Molecular Docking : Compare the sulfonyl group’s electrophilicity with enzyme active-site nucleophiles (e.g., catalytic serine).
  • SAR Studies : Modify the methoxyphenoxy substituent to assess steric/electronic effects on binding affinity .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Contamination Check : Run TLC alongside NMR to confirm sample homogeneity.
  • Dynamic Effects : Variable-temperature NMR can resolve conformational exchange broadening.
  • Isotopic Labeling : Use deuterated analogs to assign overlapping proton signals .

Q. What mechanistic insights guide the design of nucleophilic substitution reactions with this compound?

The sulfonyl chloride group acts as a strong electrophile, favoring SN2 mechanisms with primary amines or thiols. Steric hindrance from the methoxyphenoxy group slows reactivity with bulky nucleophiles (e.g., tert-butylamine). Computational studies (DFT) can model transition states to predict regioselectivity in complex systems .

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